

# Selectivity Profile of AT7867 Dihydrochloride: A Kinase Inhibitor Comparison Guide

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## Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B605655

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **AT7867 dihydrochloride** with other notable AKT inhibitors. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies of the PI3K/AKT signaling pathway.

## Introduction to AT7867

AT7867 is a potent, ATP-competitive inhibitor that primarily targets the AGC family of kinases, including Akt and p70S6K.<sup>[1][2]</sup> Its mechanism of action involves blocking the kinase activity of these key proteins in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. Understanding the complete selectivity profile of AT7867 across the human kinome is crucial for interpreting experimental results and predicting potential on- and off-target effects.

## On-Target Potency of AT7867 and Alternatives

AT7867 demonstrates potent inhibition of all three Akt isoforms, as well as p70S6K and PKA. For comparison, this guide includes data on other well-characterized AKT inhibitors: MK-2206, an allosteric pan-Akt inhibitor, and Capivasertib (AZD5363) and Ipatasertib (GDC-0068), both ATP-competitive pan-Akt inhibitors.

Inhibitor	Target	IC50 (nM)	Ki (nM)
AT7867	Akt1	32	-
Akt2	17	18	
Akt3	47	-	
p70S6K	85	-	
PKA	20	-	
MK-2206	Akt1	5	-
Akt2	12	-	
Akt3	65	-	
Capivasertib (AZD5363)	Akt1	3	
Akt2	7	-	
Akt3	7	-	
Ipatasertib (GDC-0068)	Akt1	5	
Akt2	18	-	
Akt3	8	-	

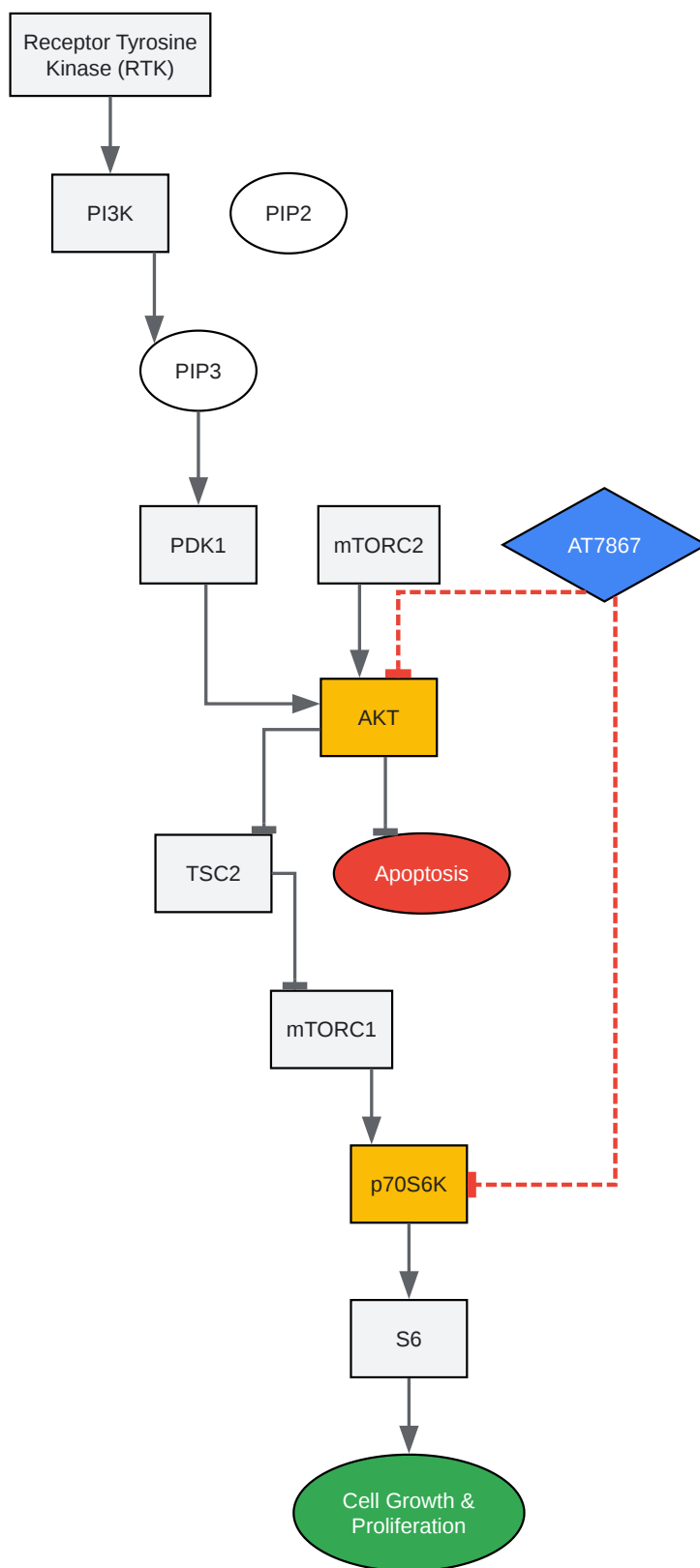
## Kinome-wide Selectivity Profile

A comprehensive understanding of a kinase inhibitor's selectivity is critical for its use as a research tool. While a complete quantitative kinome scan for AT7867 against a large panel of kinases is not publicly available, studies indicate that it displays a clear window of selectivity for the AGC kinase subfamily with little activity against kinases from other sub-families.[\[1\]](#)

In contrast, MK-2206 is reported to be highly selective, exhibiting no inhibitory activity against a panel of 250 other protein kinases.[\[3\]](#)[\[4\]](#) Capivasertib and Ipatasertib are also described as highly selective pan-Akt inhibitors.[\[5\]](#)[\[6\]](#)

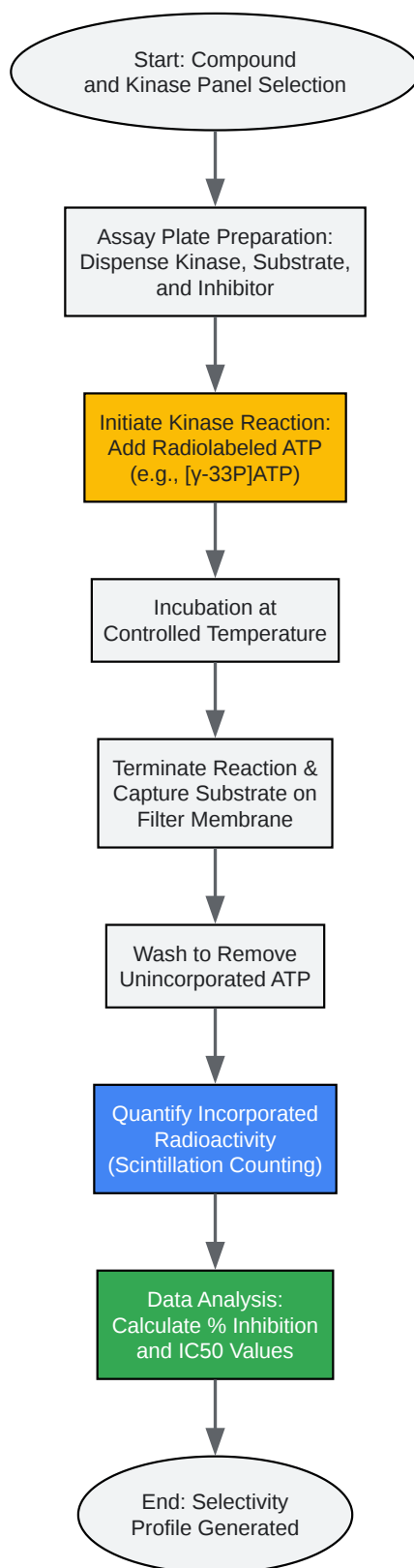
## Signaling Pathway and Experimental Workflow Visualizations

To illustrate the context of AT7867's activity, the following diagrams visualize the targeted signaling pathway and a typical experimental workflow for kinase inhibitor profiling.



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Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by AT7867.



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Caption: Workflow for a radiometric kinase filter binding assay.

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two common types of kinase assays used for selectivity profiling.

### Radiometric Kinase Filter Binding Assay

This assay is considered a gold standard for its direct measurement of kinase activity.<sup>[7][8]</sup>

#### 1. Reagents and Materials:

- Purified active kinase
- Specific peptide or protein substrate
- Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM  $\beta$ -glycerophosphate, 25 mM  $MgCl_2$ , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- $[\gamma\text{-}^{33}\text{P}]\text{ATP}$
- 10% Phosphoric acid
- P81 phosphocellulose filter plates
- Microplate scintillation counter

#### 2. Procedure:

- Prepare serial dilutions of the test inhibitor (e.g., AT7867) in the kinase reaction buffer.
- In a 96-well plate, add the kinase and its specific substrate to each well.
- Add the diluted inhibitor to the appropriate wells. Include wells with DMSO as a vehicle control.
- Initiate the kinase reaction by adding  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$  to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

- Stop the reaction by adding 10% phosphoric acid.
- Transfer the reaction mixture to a P81 phosphocellulose filter plate.
- Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [ $\gamma$ - $^{33}\text{P}$ ]ATP.
- Dry the filter plate and add a scintillant.
- Measure the radioactivity in each well using a microplate scintillation counter.

### 3. Data Analysis:

- Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures compound binding to a target kinase within intact cells, providing a more physiologically relevant assessment of target engagement.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

### 1. Reagents and Materials:

- HEK293 cells
- Expression vector for the kinase of interest fused to NanoLuc® luciferase
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Kinase Tracer
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

- White, low-volume 384-well plates
- Luminometer capable of measuring donor and acceptor wavelengths (450 nm and 610 nm)

## 2. Procedure:

- Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and culture for 24 hours.
- Prepare serial dilutions of the test inhibitor in Opti-MEM®.
- Prepare the NanoBRET™ Tracer in Opti-MEM®.
- Harvest the transfected cells and resuspend them in Opti-MEM®.
- In a white 384-well plate, add the cell suspension to wells containing the diluted inhibitor.
- Add the NanoBRET™ Tracer to all wells.
- Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
- Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
- Add the substrate solution to each well.
- Read the plate within 10 minutes on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission.

## 3. Data Analysis:

- Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
- Normalize the BRET ratios to the vehicle control.
- Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.

## Conclusion



AT7867 is a potent inhibitor of Akt and p70S6K with a favorable selectivity profile, primarily targeting the AGC kinase family. When compared to other Akt inhibitors like MK-2206, Capivasertib, and Ipatasertib, it offers a valuable tool for studying the PI3K/AKT signaling pathway. The choice of inhibitor should be guided by the specific research question, considering both the on-target potency and the broader kinome selectivity. The provided experimental protocols offer standardized methods for further characterization and comparison of these and other kinase inhibitors.

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